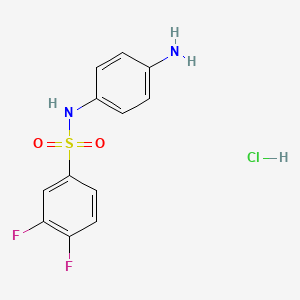

N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

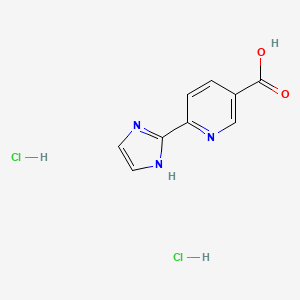

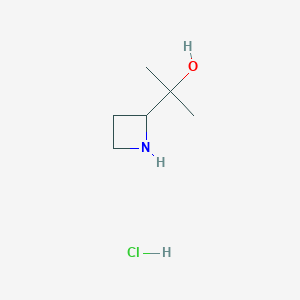

The compound “N-(4-aminophenyl)-3,4-difluorobenzene-1-sulfonamide hydrochloride” is a complex organic molecule. It likely contains an aminophenyl group (an aromatic ring with an amino group), a difluorobenzene group (an aromatic ring with two fluorine atoms), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Friedel-Crafts reaction, which involves the alkylation or acylation of aromatic compounds .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-aminophenyl, has been studied using techniques like Density Functional Theory . These studies often involve the calculation of vibrational modes and potential energy distributions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like the Friedel-Crafts reaction mentioned above .Physical and Chemical Properties Analysis

Physical and chemical properties can vary widely depending on the specific structure of the compound. For example, 4-aminophenyl is a colorless solid that turns purple on contact with air .Scientific Research Applications

Synthesis and Anticancer Activity

Compounds bearing the sulfonamide fragment, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, have been synthesized and evaluated for their anticancer activity. These compounds showed significant in vitro anticancer activity against various cancer cell lines, including hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancers. The anticancer effects are attributed to the activation of pro-apoptotic genes and pathways, such as caspase 3, caspase 8, caspase 9, p38, and ERK1/2 phosphorylation, indicating the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Cumaoğlu et al., 2015).

Material Science and Polymer Research

N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamide monomers have been synthesized and used to produce poly(arylene ether)s through meta-activated nucleophilic aromatic polycondensation reactions. These polymers displayed a wide range of thermal stability and glass transition temperatures, demonstrating the effect of alkyl chain length on these properties. This research indicates the utility of sulfonamide derivatives in designing materials with tailored thermal properties for various industrial applications (Andrejevic et al., 2015).

Environmental and Microbial Degradation

A novel microbial strategy involving ipso-hydroxylation followed by fragmentation was identified for the degradation of sulfonamide antibiotics. This pathway, observed in Microbacterium sp. strain BR1, facilitates the elimination of these persistent environmental contaminants. The degradation proceeds via hydroxylation of the carbon atom attached to the sulfonyl group, leading to the release of sulfite and other decomposition products. This mechanism highlights the potential for bioremediation strategies targeting sulfonamide antibiotics in the environment (Ricken et al., 2013).

Antitumor Drug Design

Sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard have been synthesized and investigated for their antitumor activity. These compounds exhibit significant antitumor effects with low toxicity, highlighting the role of sulfonamide derivatives in the design of new antitumor drugs. The therapeutic potential of these derivatives, such as the high antitumor activity and low toxicity of compound 12b, underscores the importance of sulfonamide as a parent compound in drug development (Huang et al., 2002).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2S.ClH/c13-11-6-5-10(7-12(11)14)19(17,18)16-9-3-1-8(15)2-4-9;/h1-7,16H,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZCCURXDKIDNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC(=C(C=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2533382.png)

![N-(2,4-difluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2533387.png)